1-Butyl-6-methyluracil

Description

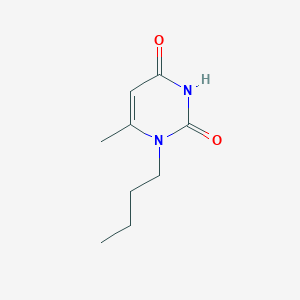

Structure

3D Structure

Properties

CAS No. |

1010-89-5 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

1-butyl-6-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-5-11-7(2)6-8(12)10-9(11)13/h6H,3-5H2,1-2H3,(H,10,12,13) |

InChI Key |

CRNGLUFAMPVZSO-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=CC(=O)NC1=O)C |

Canonical SMILES |

CCCCN1C(=CC(=O)NC1=O)C |

Synonyms |

1-Butyl-6-methyluracil |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for 1 Butyl 6 Methyluracil

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Butyl-6-methyluracil. By analyzing the magnetic properties of its atomic nuclei, detailed insights into the proton and carbon environments are obtained.

Comprehensive ¹H-NMR Spectral Analysis for Proton Environment Elucidation

The ¹H-NMR spectrum of 1-Butyl-6-methyluracil provides a definitive map of the proton environments within the molecule. In a spectrum recorded at 500 MHz in DMSO-d6, distinct signals corresponding to each unique proton group are observed, confirming the presence and arrangement of the butyl and methyl substituents on the uracil (B121893) ring. researchgate.net

The butyl group protons are clearly resolved. The terminal methyl protons (CH₃) of the butyl chain appear as a triplet at approximately 0.918 ppm with a coupling constant (J) of 7.4 Hz, indicative of their coupling to the adjacent methylene (CH₂) group. researchgate.net The two internal methylene groups of the butyl chain present more complex signals: a sextet for the CH₂CH₃ protons is centered at 1.344 ppm (J=7.5 Hz), while the N(1)CH₂CH₂ protons appear as a multiplet between 1.55 and 1.63 ppm. researchgate.net The methylene group directly attached to the N(1) position of the uracil ring is observed as a triplet at 3.759 ppm (J=7.9 Hz). researchgate.net

On the uracil core, the methyl group protons at the C6 position resonate as a sharp singlet at 2.234 ppm. researchgate.net The vinyl proton at the C5 position gives rise to a singlet at 5.550 ppm. researchgate.net Finally, the proton on the N(3) nitrogen appears as a broad singlet at 10.131 ppm, characteristic of an acidic N-H proton. researchgate.net

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (# of H) | Assignment |

|---|---|---|---|---|

| 0.918 | Triplet (t) | 7.4 | 3H | Butyl -CH₃ |

| 1.344 | Sextet (sex) | 7.5 | 2H | Butyl -CH₂CH₃ |

| 1.55-1.63 | Multiplet (m) | - | 2H | N(1)-CH₂CH₂- |

| 2.234 | Singlet (s) | - | 3H | C(6)-CH₃ |

| 3.759 | Triplet (t) | 7.9 | 2H | N(1)-CH₂- |

| 5.550 | Singlet (s) | - | 1H | C(5)-H |

| 10.131 | Broad Singlet (br. s.) | - | 1H | N(3)-H |

Detailed ¹³C-NMR Spectral Analysis for Carbon Skeleton Confirmation

Complementing the proton data, the ¹³C-NMR spectrum provides a complete picture of the carbon framework of 1-Butyl-6-methyluracil. The spectrum, recorded at 125 MHz in DMSO-d6, shows eight distinct signals, corresponding to the nine carbon atoms in the molecule, with two carbons being chemically equivalent or overlapping. researchgate.net

The butyl chain carbons are found in the upfield region of the spectrum. The terminal methyl carbon (CH₂CH₃) is located at 13.62 ppm. researchgate.net The signal at 19.68 ppm is assigned to both the C(6)-CH₃ carbon and the butyl chain's CH₂CH₃ carbon. researchgate.net The N(1)CH₂CH₂ carbon appears at 30.85 ppm, and the carbon directly bonded to the nitrogen, N(1)CH₂, is observed at 44.17 ppm. researchgate.net

The uracil ring carbons resonate at lower fields. The C5 carbon gives a signal at 101.88 ppm. researchgate.net The three carbonyl and vinyl carbons appear furthest downfield: C2 at 151.65 ppm, C6 at 153.95 ppm, and the C4 carbonyl carbon at 163.36 ppm. researchgate.net These assignments confirm the integrity of the heterocyclic ring and the positions of the substituents.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 13.62 | Butyl -CH₂CH₃ |

| 19.68 | C(6)-CH₃ and Butyl -CH₂CH₃ |

| 30.85 | N(1)-CH₂CH₂- |

| 44.17 | N(1)-CH₂- |

| 101.88 | C5 |

| 151.65 | C2 |

| 153.95 | C6 |

| 163.36 | C4 |

Application of Two-Dimensional NMR (HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish definitive correlations between protons and carbons, confirming the structural assignments made from 1D spectra. researchgate.net

The HSQC experiment correlates protons with the carbons to which they are directly attached. For 1-Butyl-6-methyluracil, this would show cross-peaks connecting the ¹H signal at 5.550 ppm with the ¹³C signal at 101.88 ppm, confirming the C5-H bond. Similarly, it would link the proton signals of the butyl and methyl groups to their corresponding carbon signals, verifying each C-H bond within the substituents.

The HMBC experiment is crucial for establishing long-range connectivity (typically over 2-3 bonds), which pieces together the molecular puzzle. It reveals correlations between protons and carbons that are not directly bonded. Key expected HMBC correlations for 1-Butyl-6-methyluracil would include:

A cross-peak between the N(1)-CH₂ protons (3.759 ppm) and the C2 (151.65 ppm) and C6 (153.95 ppm) carbons of the uracil ring, unequivocally proving the attachment of the butyl group at the N1 position.

Correlations between the C(6)-CH₃ protons (2.234 ppm) and the C5 (101.88 ppm) and C6 (153.95 ppm) carbons.

A correlation between the C(5)-H proton (5.550 ppm) and the C4 (163.36 ppm) and C6 (153.95 ppm) carbons.

These 2D NMR techniques provide unambiguous evidence for the complete structural assignment of 1-Butyl-6-methyluracil.

Complementary Spectroscopic and Analytical Methods

While NMR provides the structural skeleton, other spectroscopic methods offer complementary information regarding functional groups and molecular mass.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Raman spectroscopy provides complementary information, particularly for non-polar bonds. It would also detect the ring vibrations and C-H stretching modes, helping to confirm the assignments made from the IR spectrum. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of 1-Butyl-6-methyluracil is C₉H₁₄N₂O₂, corresponding to a molecular weight of approximately 182.2 g/mol . researchgate.net In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 182.

The fragmentation of 1-Butyl-6-methyluracil would be expected to follow predictable pathways based on its structure. A primary and highly likely fragmentation event is the cleavage of the C-C bonds within the butyl chain. libretexts.orgcreative-proteomics.com Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common pathway for N-alkyl compounds. miamioh.eduyoutube.com This would lead to the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a significant fragment ion at m/z 139. Another prominent fragmentation would be the loss of the entire butyl group via cleavage of the N-C bond, leading to a fragment corresponding to the 6-methyluracil (B20015) radical cation. Further fragmentation could involve the characteristic loss of neutral molecules like CO and HNCO from the uracil ring structure.

Computational and Theoretical Investigations into 1 Butyl 6 Methyluracil and Uracil Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of uracil (B121893) derivatives, which govern their stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For uracil and its derivatives, DFT calculations are crucial for determining the most stable tautomeric forms. Like its parent compound 6-methyluracil (B20015), 1-Butyl-6-methyluracil can theoretically exist in several tautomeric forms due to proton migration.

Quantum chemical calculations have consistently shown that the diketo tautomer of 6-methyluracil is the most energetically stable form. nih.govacs.org Studies using the M06-2X functional and MP2 electron correlated methods confirm the diketo form's stability over various enol forms. nih.gov While transitions between tautomers can occur in liquid or gas phases, the diketo form is predominant, a finding supported by X-ray diffraction studies which also confirm this structure in the solid state. nih.govacs.org The addition of a butyl group at the N-1 position is not expected to alter this fundamental preference for the diketo tautomer. The primary role of the butyl group is to influence intermolecular interactions and solubility rather than the core tautomeric equilibrium of the uracil ring.

DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have proven reliable in optimizing the geometries of uracil derivatives, yielding structural parameters that are in good agreement with experimental data from X-ray crystallography. nih.gov

Table 1: Relative Energies of 6-Methyluracil Tautomers (Calculated by m06-2x/cc-PVTZ Method)

| Tautomer | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| A (diketo) | 0.0 | |

| B (enol) | 10.5 | |

| C (enol) | 11.2 | |

| D (enol) | 14.5 | |

| E (enol) | 21.7 | |

| F (enol) | 26.0 |

Data sourced from a study on 6-methyluracil tautomerism. nih.gov

Molecular Electrostatic Potential (ESP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The ESP map reveals the charge distribution and highlights regions of electron richness and deficiency.

For uracil derivatives, the oxygen atoms of the carbonyl groups (at C2 and C4) are centers of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the N-H protons and C-H protons exhibit positive electrostatic potential, indicating sites prone to nucleophilic attack. nih.gov In a study on 1-methyluracil, ESP maps showed that the O2 and O4 atoms create an electronegative region on one side of the molecule, while the methyl and C-H groups confer electropositivity on the other side. nih.gov This charge separation is fundamental to the molecule's ability to form specific intermolecular interactions, such as hydrogen bonds. The N3-H group, in particular, is a significant hydrogen bond donor site. The addition of a butyl group at the N1 position introduces a larger nonpolar region but does not fundamentally change the reactive sites on the uracil ring itself.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations provide insight into the three-dimensional structure of molecules and how they interact with their environment over time.

The 6-methyluracil ring itself is a relatively rigid structure. acs.org However, the N-1 attached butyl side chain introduces conformational flexibility. The butyl group can adopt various conformations through rotation around its single bonds (C-C and N-C). The preferred conformation will be the one that minimizes steric hindrance. X-ray diffraction data of the related compound, 3-butyl-6-methyluracil, provides experimental insight into the solid-state conformation, showing how the butyl chain orients itself relative to the pyrimidine (B1678525) ring. jppres.com Computational conformational analysis can map the potential energy surface as a function of the dihedral angles of the butyl chain to identify the lowest energy conformers in the gas phase or in solution.

The solvent environment can significantly influence the structure, stability, and reactivity of uracil derivatives. nih.gov Molecular dynamics (MD) simulations are used to model these effects explicitly. Solvents can stabilize different conformers or tautomers depending on their polarity. For instance, polar solvents are better at stabilizing charged or highly polar species. Computational studies on cytosine, a related uracil derivative, have shown that different tautomers can be favored in different solvents compared to the gas phase. acs.org Similarly, the stability of DNA's double-helical structure, which relies on interactions between bases like uracil, is highly dependent on the polarity of the surrounding solvent. nih.gov For 1-Butyl-6-methyluracil, polar solvents would be expected to interact strongly with the electronegative oxygen atoms and the N3-H group of the uracil ring, while nonpolar solvents would have more favorable interactions with the butyl side chain.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A key validation of computational methods is their ability to predict spectroscopic properties that match experimental measurements. DFT calculations are frequently used to compute vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For 6-methyluracil, calculated IR spectra have successfully identified the characteristic vibrations of N-H bonds, C=O groups, and the C=C bond, confirming the predominance of the diketo tautomer as enol-specific vibrations were not detected experimentally. nih.gov

Experimental ¹H-NMR and ¹³C-NMR data for 1-Butyl-6-methyluracil have been reported. jppres.com Theoretical calculations of the NMR chemical shifts for a molecule with this structure can be performed and compared to these experimental values to affirm the accuracy of the computational model. For example, the reported experimental ¹H-NMR spectrum in DMSO-d6 shows a characteristic singlet for the C5-H proton at 5.550 ppm and a triplet for the N1-CH₂ protons at 3.759 ppm. jppres.com Computational models that can accurately reproduce these shifts provide confidence in their ability to predict other molecular properties.

Table 2: Experimental NMR Data for 1-Butyl-6-methyluracil in DMSO-d6

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

|---|---|---|---|

| ¹H | 10.131 | br. s. | N(3)H |

| ¹H | 5.550 | s | C(5)H |

| ¹H | 3.759 | t, J=7.9 Hz | N(1)CH₂ |

| ¹H | 2.234 | s | C(6)CH₃ |

| ¹H | 1.55-1.63 | m | N(1)CH₂CH₂ |

| ¹H | 1.344 | sex, J=7.5 Hz | CH₂CH₃ |

| ¹H | 0.918 | t, J=7.4 Hz | CH₂CH₃ |

| ¹³C | 163.36 | - | C(4) |

| ¹³C | 153.95 | - | C(6) |

| ¹³C | 151.65 | - | C(2) |

| ¹³C | 101.88 | - | C(5) |

| ¹³C | 44.17 | - | N(1)CH₂ |

| ¹³C | 30.85 | - | N(1)CH₂CH₂ |

| ¹³C | 19.68 | - | C(6)CH₃ and CH₂CH₃ |

| ¹³C | 13.62 | - | CH₂CH₃ |

Data sourced from Grabovskiy et al. (2021). jppres.com

Structure Activity Relationship Sar Studies of N 1 Alkylated Uracil Derivatives

Systematic Investigation of N-1 Substituent Effects on Biological Profiles

The introduction of substituents at the N-1 position of the uracil (B121893) ring is a key strategy for modifying the biological properties of these compounds. Research into new uracil derivatives often involves modifications at the N(1), N(3), C(5), and C(6) positions to enhance bioactivity, selectivity, and metabolic stability while reducing toxicity. rsc.org The nature of the substituent at the N-1 position can profoundly impact the molecule's interaction with biological targets.

In the case of 1-butyl-6-methyluracil, the presence of a butyl group at the N-1 position has been shown to influence its biological activity, particularly its ability to stimulate cell proliferation. A systematic investigation comparing 1-butyl-6-methyluracil to its parent compound, 6-methyluracil (B20015), reveals the significant effect of the N-1 alkylation. Studies on immortalized lung epithelial cells have demonstrated that 1-butyl-6-methyluracil exhibits a higher maximum tolerated dose (MTD) and a greater proliferative activity compared to 6-methyluracil. nih.govnih.gov

The MTD for 1-butyl-6-methyluracil was found to be four times higher than that of 6-methyluracil, indicating that the N-1 butyl substituent reduces the compound's toxicity to the cells while enhancing its proliferative effect. nih.gov This suggests that the size and lipophilicity of the alkyl group at the N-1 position are important determinants of the biological profile.

| Compound | N-1 Substituent | Maximum Tolerated Dose (MTD) (mM) | Relative Proliferative Activity |

|---|---|---|---|

| 6-methyluracil | -H | 0.24 | Baseline |

| 1-butyl-6-methyluracil | -C4H9 | >1.0 | High |

Contribution of the 6-Methyl Group to Overall Molecular Activity

The presence of the methyl group at the C-6 position is thought to be essential for the regenerative and proliferative activities observed in this class of compounds. When comparing various 6-substituted uracil derivatives, the combination of the 6-methyl group with specific N-1 or N-3 substituents leads to compounds with enhanced activity. The study on lung epithelial cells highlighted that the combination of the 6-methyl group with an N-1 butyl group resulted in one of the highest levels of cell proliferation among the tested compounds. nih.gov This indicates a synergistic or additive effect between the substituents at the N-1 and C-6 positions, where the 6-methyl group provides a foundational level of activity that is then modulated by the N-1 alkyl group.

Comparative SAR Analysis with Other N-Substituted Uracil Analogs (e.g., 3-methyl-6-cyclopropyluracil)

To further understand the SAR of N-substituted uracils, it is informative to compare 1-butyl-6-methyluracil with other analogs, such as 3-methyl-6-cyclopropyluracil. This comparison allows for an analysis of the effects of substitution at different nitrogen atoms (N-1 vs. N-3) and with different alkyl/cycloalkyl groups.

In a comparative study, both 1-butyl-6-methyluracil and 3-methyl-6-cyclopropyluracil were identified as having the highest levels of proliferative activity on immortalized lung cells among a series of nine 6-substituted uracil derivatives. nih.gov Both compounds also demonstrated a significantly higher maximum tolerated dose compared to the parent compound, 6-methyluracil. nih.gov

This finding is significant as it highlights that:

Alkylation at either the N-1 or N-3 position can lead to enhanced biological activity.

The nature of the substituent is critical; the butyl group at N-1 and the methyl group at N-3 (in conjunction with a 6-cyclopropyl group) are both effective at increasing proliferative activity.

The MTD for 3-methyl-6-cyclopropyluracil was also found to be four times higher than that of 6-methyluracil, similar to 1-butyl-6-methyluracil. nih.gov This suggests that while the position of the nitrogen substitution differs, the resulting compounds can achieve a similar and favorable biological profile. These compounds are considered promising candidates for further in vivo studies of regenerative activity. nih.gov

| Compound | Substitution Pattern | Maximum Tolerated Dose (MTD) (mM) | Proliferative Activity Level |

|---|---|---|---|

| 1-butyl-6-methyluracil | N-1 Butyl, C-6 Methyl | >1.0 | High |

| 3-methyl-6-cyclopropyluracil | N-3 Methyl, C-6 Cyclopropyl | >1.0 | High |

| 6-methyluracil (Reference) | C-6 Methyl | 0.24 | Baseline |

Methodological Frameworks for SAR Elucidation in Uracil Chemistry

The elucidation of structure-activity relationships in uracil chemistry relies on a combination of experimental and computational methodologies. These frameworks allow researchers to systematically explore how structural modifications affect biological activity and to design new compounds with improved properties. oncodesign-services.com

Experimental Approaches:

Synthesis and Biological Screening: The cornerstone of SAR studies involves the chemical synthesis of a series of structurally related uracil analogs. nih.gov These compounds are then subjected to biological assays to measure their activity against a specific target, such as an enzyme, receptor, or cell line. oncodesign-services.com For instance, the evaluation of 1-butyl-6-methyluracil's effect on cell proliferation is a direct result of this experimental process. nih.gov

Structural Analysis: Techniques like X-ray crystallography and NMR spectroscopy are used to determine the precise three-dimensional structure of the synthesized compounds. This structural information is crucial for understanding how the molecule interacts with its biological target. rsc.org

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com By calculating various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters), researchers can build statistical models that predict the activity of new, unsynthesized uracil derivatives. mdpi.com This approach helps prioritize which compounds to synthesize and test, saving time and resources.

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For uracil derivatives, docking studies can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of its target. This helps explain the observed SAR and guides the design of more potent analogs. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for a molecule's biological activity. By analyzing a set of active uracil derivatives, a pharmacophore model can be generated and used as a template to design new molecules with the desired activity.

These methodological frameworks, often used in combination, provide a powerful and systematic approach to understanding the complex structure-activity relationships that govern the biological effects of uracil derivatives like 1-butyl-6-methyluracil.

Chemical Reactivity and Mechanistic Pathways of 1 Butyl 6 Methyluracil

Alkylation and Acylation Site Reactivity on the Uracil (B121893) Scaffold

The uracil ring possesses multiple potential sites for alkylation and acylation, including the nitrogen and oxygen atoms. In 1-butyl-6-methyluracil, the N1 position is already occupied by a butyl group, directing further reactions to other available sites.

N3 Position: The primary site for subsequent alkylation or acylation is the N3 atom. The nucleophilicity of the N3 anion is somewhat reduced by the adjacent electron-withdrawing carbonyl groups nih.govresearchgate.net. However, under appropriate basic conditions, deprotonation occurs, allowing for reaction with electrophiles like alkyl halides or acyl chlorides. This regioselectivity is a common feature in N1-substituted uracils, and protection-deprotection strategies are often employed in the synthesis of N3-substituted uracils when starting from an unsubstituted uracil core.

Oxygen Atoms (O2 and O4): O-alkylation and O-acylation are also possible, though generally less favored than N-alkylation. The formation of O-acylated derivatives of 6-methyluracil (B20015) has been observed under specific reaction conditions, such as the use of certain catalysts. The relative reactivity of the two exocyclic oxygen atoms can be influenced by the solvent and reagents used.

C5 Position: While less common for typical alkylation, the C5 position can undergo functionalization through different mechanisms, such as photochemical alkylation, which involves radical intermediates organic-chemistry.org.

The table below summarizes the site reactivity for alkylation and acylation on the 1-butyl-6-methyluracil scaffold, based on the reactivity of related uracil derivatives.

| Reactive Site | Type of Reaction | Conditions & Remarks |

| N3 | Alkylation, Acylation | Primary site for further substitution. Typically requires a base to generate the N3-anion. This is the most common pathway for introducing a second substituent. |

| O2, O4 | Acylation | O-acylated products can be formed, sometimes as minor byproducts depending on the reaction conditions (e.g., catalyst, solvent). |

| C5 | Alkylation | Can occur via radical mechanisms, such as photodecarboxylative alkylation, rather than standard electrophilic attack by alkyl halides. |

Investigation of Stability and Degradation Pathways (e.g., hydrolytic, oxidative)

The stability of the pyrimidine (B1678525) ring is a crucial aspect of its chemistry. Generally, the uracil ring is relatively stable but can undergo degradation under specific conditions.

Hydrolytic Stability: The pyrimidine ring in uracil and its derivatives is generally resistant to hydrolytic cleavage under neutral or moderately acidic/basic conditions. The N-glycosidic bond in nucleosides is the more common site of hydrolysis. For 1-butyl-6-methyluracil, the N1-C(butyl) bond is a stable covalent bond, and the ring itself is not prone to facile hydrolytic opening. Extreme conditions, such as high temperatures and strong acids or bases, would be required to induce ring degradation.

Oxidative Degradation: Oxidative pathways represent a more significant route for the degradation of uracil derivatives. The C5-C6 double bond is susceptible to attack by oxidizing agents and radicals. Studies on related compounds, such as 5-hydroxy-6-methyluracil, have shown they can act as inhibitors of radical chain processes by reacting with peroxyl radicals nih.gov. For 1-butyl-6-methyluracil, oxidative attack could potentially lead to the formation of hydroxylated intermediates at the C5 or C6 position, which may be followed by ring-opening or further oxidation. The methyl group at C6 can also be a site for oxidative attack, potentially leading to the formation of a hydroxymethyl or carboxyl group.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring governs its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Substitution: Due to the deactivating effect of the two ring nitrogens and carbonyl groups, electrophilic aromatic substitution on the pyrimidine ring is generally difficult bhu.ac.in. However, the C5 position is the least electron-deficient and is the primary site for such reactions wikipedia.org.

Halogenation: 6-methyluracil readily undergoes oxidative halogenation (iodination, bromination, chlorination) at the C5 position. Depending on the reaction conditions and the halogenating agent used, mono- or di-halogenated products can be formed. For instance, iodination of 6-methyluracil yields 5-iodo-6-methyluracil, while chlorination can lead to 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil researchgate.net. It is expected that 1-butyl-6-methyluracil would exhibit similar reactivity at the C5 position.

Nitration: The C5 position can also be nitrated using strong nitrating agents, such as nitronium tetrafluoroborate (B81430) or a mixture of nitric and sulfuric acids. Studies on 1,3-dimethyluracil (B184088) have shown efficient conversion to 1,3-dimethyl-5-nitrouracil fiu.edu.

Nucleophilic Substitution: Nucleophilic substitution is favored at the electron-deficient C2, C4, and C6 positions bhu.ac.inwikipedia.org. However, this typically requires the presence of a good leaving group, such as a halogen, at these positions. In 1-butyl-6-methyluracil, there are no such leaving groups. Therefore, direct nucleophilic substitution on the unsubstituted ring is not a facile process. Reactions would likely proceed via addition-elimination mechanisms if a suitable derivative were used.

The table below outlines the substitution reactivity of the pyrimidine ring in 1-butyl-6-methyluracil.

| Position | Reaction Type | Reactivity & Examples (based on related compounds) |

| C5 | Electrophilic Substitution | Most reactive site for electrophiles. Reactions include halogenation (e.g., with Br₂, Cl₂, I₂) and nitration (e.g., with HNO₃/H₂SO₄) wikipedia.orgresearchgate.netfiu.edu. |

| C2, C4 | Nucleophilic Substitution | Generally unreactive unless a leaving group (e.g., a halogen) is present. The carbonyl oxygens can be converted to leaving groups to facilitate substitution. |

| C6 | Nucleophilic Substitution | The methyl group is not a leaving group, so direct nucleophilic substitution at this position is not feasible. |

Photochemical and Radiolytic Decomposition Studies (based on related compounds)

Exposure to high-energy sources like UV light or ionizing radiation can induce significant chemical changes in the uracil ring, leading to decomposition.

Photochemical Decomposition: The primary target for photochemical reactions in uracils is the C5-C6 double bond. Upon UV irradiation, uracil and its derivatives can undergo several reactions:

Dimerization: Formation of cyclobutane (B1203170) pyrimidine dimers (CPDs) is a well-known photochemical reaction, where two adjacent pyrimidine rings link to form a four-membered ring nih.gov. This is a primary mechanism of DNA damage by UV light.

Hydration: Photochemical addition of water across the C5-C6 double bond can occur, forming 6-hydroxy-5,6-dihydrouracil derivatives nih.gov.

Adduct Formation: Other molecules present in the solution can add across the double bond. For example, UV irradiation in the presence of hydrogen cyanide can lead to the formation of HCN adducts cdnsciencepub.com.

Substituent Cleavage: Studies on 5-alkyluracils have shown that UV irradiation can lead to the cleavage of the alkyl substituent nih.gov. It is conceivable that the N1-butyl group could also be susceptible to photochemical cleavage, although this is less commonly reported than C5-alkyl cleavage.

Radiolytic Decomposition: Pulse radiolysis studies on uracil and its derivatives provide insight into the mechanisms of damage by ionizing radiation. The primary species formed during water radiolysis (hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (•H)) react rapidly with the uracil ring rsc.orgrsc.org.

Radical Adducts: Both •OH and •H radicals add across the C5-C6 double bond, leading to the formation of transient radical adducts. The bleaching of the uracil chromophore coincides with the appearance of these adducts rsc.orgrsc.org.

Electron Adducts: Hydrated electrons also react with the uracil ring, forming an electron adduct. This species can subsequently be protonated at an oxygen or carbon atom nih.gov.

Ring Destruction: The initial radical events can lead to a cascade of reactions, ultimately resulting in the destruction of the pyrimidine ring. The presence of other molecules, such as water or carbon dioxide, can significantly accelerate the rate of radiolytic destruction nasa.gov. The uracil-5-yl radical can be a key intermediate in decomposition pathways, leading to strand breaks in DNA by abstracting a hydrogen atom from a nearby sugar moiety mdpi.com.

Synthetic Applications and Design of Advanced 1 Butyl 6 Methyluracil Derivatives

1-Butyl-6-methyluracil as a Versatile Building Block in Heterocyclic Synthesis

Uracil (B121893) and its derivatives are widely recognized as crucial starting materials for the synthesis of a multitude of organic molecules, including drug substances and their intermediates. actascientific.com The chemical architecture of 1-Butyl-6-methyluracil, featuring reactive sites on the pyrimidine (B1678525) ring and functional groups amenable to modification, positions it as a versatile building block for constructing more elaborate heterocyclic systems. The pyrimidine ring itself, being electron-deficient, is susceptible to a variety of chemical transformations. wikipedia.org

The presence of the N-H proton at the N-3 position, the double bond between C-5 and C-6, and the methyl group at C-6 offer multiple avenues for synthetic exploration. For instance, the N-H group can be further alkylated or functionalized, while the C-5 position is a prime site for electrophilic substitution reactions. The 6-methyl group also presents opportunities for derivatization. These reactive centers allow chemists to use 1-Butyl-6-methyluracil as a scaffold, systematically adding complexity and functionality to generate novel compounds with potentially unique chemical and biological properties. While specific examples of complex heterocycles built directly from 1-Butyl-6-methyluracil are not extensively detailed in the reviewed literature, the known reactivity of the uracil core supports its potential in this capacity. General synthetic strategies applied to other uracil derivatives, such as cycloaddition reactions or multicomponent reactions, could foreseeably be adapted to this specific molecule. wikipedia.orgdigitellinc.com

Synthesis of Novel Analogs through Strategic Modifications

The generation of novel analogs from a parent compound is a cornerstone of drug discovery and materials science. Strategic modifications to the 1-Butyl-6-methyluracil structure can be undertaken at several key positions to modulate its physicochemical and biological properties.

Functionalization of the Butyl Side Chain

The N-1 butyl group of 1-Butyl-6-methyluracil offers a lipophilic anchor that can be strategically modified to influence properties such as solubility, membrane permeability, and molecular interactions. While the literature does not provide extensive examples of direct functionalization of the butyl chain on this specific molecule, standard principles of organic chemistry suggest several potential transformations.

Table 1: Potential Functionalization Reactions of the Butyl Side Chain

| Reaction Type | Potential Reagents | Resulting Functional Group |

| Oxidation | KMnO₄, PCC, etc. | Hydroxyl (-OH), Carbonyl (C=O) |

| Halogenation | NBS, SO₂Cl₂ | Bromo (-Br), Chloro (-Cl) |

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

Introduction of Halogen Atoms at C-5 (e.g., bromacil (B1667870) analogs)

The C-5 position of the uracil ring is electronically activated and readily undergoes electrophilic substitution, making it a common site for modification. Halogenation at this position is a well-established strategy for creating analogs with altered biological activities. A prominent example is the herbicide Bromacil, which is structurally related to 1-Butyl-6-methyluracil, being 5-bromo-3-sec-butyl-6-methyluracil.

The synthesis of such halogenated derivatives can be achieved through various methods. An efficient approach for the preparation of halo derivatives of 6-methyluracil (B20015) involves oxidative halogenation. researchgate.net This method can utilize elemental halogens or potassium halides as the halogen source, with oxidizing agents like hydrogen peroxide (H₂O₂) or sodium nitrate (B79036) (NaNO₃). Depending on the reaction conditions (e.g., acidity, reagent ratios), bromination can lead to the formation of 5-bromo-6-methyluracil (B78055). researchgate.net These methods are directly applicable for the synthesis of 5-bromo-1-butyl-6-methyluracil.

For example, the bromination of 6-methyluracil can be carried out using potassium bromide and hydrogen peroxide in an acidic medium, yielding 5-bromo-6-methyluracil with high efficiency. researchgate.net Similarly, chlorination can be performed to yield 5-chloro derivatives. The introduction of a halogen at the C-5 position dramatically alters the electronic properties of the pyrimidine ring and can introduce new interaction points, such as halogen bonding, which can be critical for biological activity.

Table 2: Representative Halogenation Methods for 6-Methyluracil

| Halogenating Agent | Oxidizing Agent | Product | Yield | Reference |

| KBr | H₂O₂ | 5-Bromo-6-methyluracil | 92% | researchgate.net |

| KI | H₂O₂ | 5-Iodo-6-methyluracil | ~10% | researchgate.net |

| KCl | H₂O₂ | 5-Chloro-6-methyluracil | 25% | researchgate.net |

Derivatization of the 6-Methyl Group

The methyl group at the C-6 position is another site for potential modification, although it is generally less reactive than the C-5 position. Transformations of the 6-methyl group can lead to derivatives with significantly different steric and electronic profiles. Enzymatic pathways in biological systems demonstrate that methylation at the 5-position of the pyrimidine ring is a common modification, often involving nucleophilic attack at C-6 to activate the ring for methyl transfer. umich.edu

Development of Chemoenzymatic and Green Chemistry Approaches for Uracil Modification

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methodologies in chemistry. The principles of green chemistry and the use of biocatalysts (chemoenzymatic synthesis) are increasingly being applied to the synthesis of heterocyclic compounds like uracil derivatives.

Green chemistry approaches focus on reducing waste, energy consumption, and the use of hazardous materials. actascientific.com For the synthesis of uracil derivatives, this can involve the development of one-pot syntheses, which streamline reaction sequences and minimize purification steps. actascientific.com The use of safer solvents, or even solvent-free conditions, and the application of energy-efficient techniques like microwave irradiation are also key aspects. For instance, microwave-assisted N-alkylation of uracil derivatives in the presence of a base like potassium carbonate in DMF has been shown to be a rapid and efficient method. researchgate.net Such protocols offer a greener alternative to traditional heating methods for producing compounds like 1-Butyl-6-methyluracil. Patents have described greener production processes for uracil itself, which can be adapted for its derivatives. google.com

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis. Enzymes can offer unparalleled regio- and stereoselectivity under mild reaction conditions, which is often difficult to achieve with traditional chemical methods. While specific chemoenzymatic methods for modifying 1-Butyl-6-methyluracil were not identified in the search results, the broader field of biocatalysis offers significant potential. For example, enzymes like lipases could be used for the selective modification of functional groups introduced onto the butyl side chain, or oxidoreductases could be employed for selective oxidations on the molecule. The general mechanism of pyrimidine methylation in biological systems, which is catalyzed by enzymes, provides a blueprint for how biocatalysts can be used to achieve specific modifications on the uracil ring. umich.edu

Crystallographic and Advanced Analytical Characterization of Uracil Derivatives

Single Crystal and Powder X-ray Diffraction for Solid-State Structure Elucidation

The crystal packing of uracil (B121893) derivatives is largely governed by a network of intermolecular hydrogen bonds. In the case of 6-methyluracil (B20015), the molecule contains two NH groups and two carbonyl groups which can act as hydrogen bond donors and acceptors, respectively nih.gov. This allows for the formation of strong N–H···O hydrogen bonds, which are a dominant feature in the crystal structures of its various polymorphic forms nih.gov. The analysis of these networks is crucial for understanding the stability and physical properties of the crystalline material.

A common motif observed in the crystal structures of 6-methyluracil polymorphs is the formation of centrosymmetric dimers through two N–H···O hydrogen bonds nih.govacs.org. These dimers then arrange into layered structures nih.govacs.org. For N-alkylated uracils, such as 1-Butyl-6-methyluracil, the substitution of a hydrogen atom at the N1 position with a butyl group eliminates one of the hydrogen bond donors. This modification is expected to significantly alter the hydrogen bonding network compared to the parent 6-methyluracil. The remaining N3–H group can still participate in hydrogen bonding with the carbonyl oxygen atoms, likely leading to the formation of dimers or chains. The butyl group, being hydrophobic, will likely influence the crystal packing through van der Waals interactions, potentially leading to distinct packing arrangements and solid-state properties.

For instance, the supplementary data for a study on substituted uracil derivatives provides detailed crystallographic information for 3-butyl-6-methyluracil, an isomer of the title compound jppres.com. The analysis of its crystal structure would reveal the precise hydrogen bonding and packing arrangement, offering a valuable comparative model for predicting the structure of 1-Butyl-6-methyluracil.

Table 1: Crystallographic Data for 3-Butyl-6-methyluracil (Note: This data is for an isomer of 1-Butyl-6-methyluracil and is presented for comparative purposes)

| Parameter | Value |

|---|---|

| Empirical Formula | C9H14N2O2 |

| Formula Weight | 182.22 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Unit cell dimensions | a = 10.034(2) Å, α = 90° b = 11.539(2) Å, β = 109.53(3)° c = 8.998(2) Å, γ = 90° |

| Volume | 979.6(4) ų |

| Z | 4 |

| Density (calculated) | 1.235 Mg/m³ |

Source: Supplementary data from Grabovskiy et al., J Pharm Pharmacogn Res (2021) jppres.com

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical area of study for pharmaceuticals and other advanced materials. Different polymorphs can exhibit distinct physical and chemical properties, including solubility, melting point, and stability.

Extensive studies on 6-methyluracil have revealed the existence of at least four polymorphic forms, which have been characterized by single crystal and powder X-ray diffraction nih.govacs.org. The investigation of these polymorphs has shown that they differ in their hydrogen bonding patterns and crystal packing, leading to variations in their thermodynamic stability nih.gov. The study of polymorphism in N-alkylated uracil derivatives is equally important, as the nature of the alkyl group can influence the formation of different crystalline forms. While no specific polymorphism studies on 1-Butyl-6-methyluracil were found in the reviewed literature, the extensive research on 6-methyluracil suggests that N-alkylation could lead to the formation of multiple polymorphs, each with unique properties. The identification and characterization of such polymorphs would be crucial for the development and control of any potential applications of 1-Butyl-6-methyluracil.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components in a mixture. It is widely used in the pharmaceutical industry for quality control, purity assessment, and quantitative analysis of active ingredients and impurities.

A study investigating the in vitro proliferative activity of various 6-substituted uracil derivatives, including 1-Butyl-6-methyluracil, employed a reversed-phase HPLC method for the analysis of the synthesized compounds jppres.com. The method utilized a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection at 215 nm. These conditions were suitable for the separation and analysis of 1-Butyl-6-methyluracil from other components in the reaction mixture.

Table 2: HPLC Parameters for the Analysis of 1-Butyl-6-methyluracil

| Parameter | Condition |

|---|---|

| Instrument | Waters® Breeze™ HPLC system |

| Column | Zorbax RXC18, 250 × 4.6 mm, 5 μm |

| Mobile Phase | CH3CN/H2O |

| Flow Rate | 1 mL/min |

| Detection | Spectrophotometric detector at 215 nm |

Source: Grabovskiy et al., J Pharm Pharmacogn Res (2021) jppres.com

For quantitative analysis, a validated HPLC method is essential. This involves establishing linearity, accuracy, precision, and specificity. While the cited study used HPLC for purity assessment, a full validation for the quantitative determination of 1-Butyl-6-methyluracil would require further experiments to establish calibration curves and determine the limits of detection and quantification.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then used to confirm the empirical formula of a newly synthesized compound.

In the synthesis and characterization of 1-Butyl-6-methyluracil, elemental analysis was performed to validate its empirical formula, C9H14N2O2 jppres.com. The experimentally determined percentages of carbon, hydrogen, and nitrogen were found to be in close agreement with the calculated values, confirming the successful synthesis of the target compound.

Table 3: Elemental Analysis Data for 1-Butyl-6-methyluracil

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 59.32 | 59.33 |

| Hydrogen (H) | 7.74 | 7.75 |

| Nitrogen (N) | 15.37 | 15.35 |

Source: Grabovskiy et al., J Pharm Pharmacogn Res (2021) jppres.com

Emerging Research Frontiers and Future Perspectives for 1 Butyl 6 Methyluracil

Development of Innovative Synthetic Methodologies

The classical synthesis of 1-Butyl-6-methyluracil involves the direct N-alkylation of 6-methyluracil (B20015). A typical procedure utilizes butyl bromide in the presence of a base, such as sodium hydroxide, to introduce the butyl group at the N1 position of the uracil (B121893) ring. jppres.com While effective, this method can sometimes lead to a mixture of N1 and N3 alkylated isomers, necessitating purification steps to isolate the desired product. jppres.com

Current research in synthetic organic chemistry is focused on developing more efficient, selective, and sustainable methods for the synthesis of N-substituted uracil derivatives. These innovative approaches aim to improve reaction yields, reduce waste, and offer better control over regioselectivity.

Key Innovative Synthetic Approaches:

Catalytic Systems: The use of novel catalysts is being explored to enhance the efficiency and selectivity of the N-alkylation of uracils. For instance, the ytterbium triflate (Yb(TFA)3) catalyzed reaction of acetylketene with urea (B33335) compounds represents a newer methodology for constructing the 6-methyluracil core, which can then be alkylated.

Green Chemistry Approaches: Efforts are being made to develop more environmentally friendly synthetic routes. This includes the use of greener solvents, and energy-efficient reaction conditions. Visible light-induced syntheses of related brominated uracil derivatives using N-bromosuccinimide (NBS) highlight a move towards more sustainable methodologies.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of fine chemicals and pharmaceuticals. This technology offers advantages such as improved reaction control, enhanced safety, and scalability. The application of flow chemistry to the synthesis of uracil derivatives could lead to more efficient and reproducible production of 1-Butyl-6-methyluracil.

A comparative overview of traditional versus emerging synthetic strategies is presented in the table below.

| Feature | Traditional Synthesis (e.g., Alkylation with Butyl Bromide) | Emerging Synthetic Methodologies |

| Reagents | 6-methyluracil, Butyl bromide, Strong base (e.g., NaOH) | Catalysts (e.g., Yb(TFA)3), Greener reagents (e.g., NBS with visible light) |

| Reaction Conditions | High temperatures, Batch processing | Milder conditions, Continuous flow processing |

| Selectivity | Can produce mixtures of N1 and N3 isomers | Improved regioselectivity |

| Sustainability | Generates waste, Use of hazardous reagents | Reduced waste, Use of more benign reagents |

| Scalability | Can be challenging to scale up | More amenable to large-scale production |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. While specific AI/ML studies on 1-Butyl-6-methyluracil are not yet prevalent in the literature, the application of these computational tools to the broader class of uracil and pyrimidinedione derivatives provides a clear roadmap for future research.

Predictive Modeling of Physicochemical Properties and Biological Activity:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed for various uracil derivatives to predict their biological activities, such as anticancer and antiviral properties. These models establish a mathematical relationship between the chemical structure of the compounds and their observed activity. For 6-methyluracil derivatives, QSAR studies have been employed to understand their potential as inhibitors of enzymes like thymidine phosphorylase.

ADMET Prediction: AI and ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This allows for the early-stage identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. For uracil derivatives, computational models are used to predict properties like solubility and potential toxicity.

De Novo Design of Novel Derivatives:

Generative AI models can design novel molecular structures with desired properties. By learning from large datasets of known molecules and their activities, these models can propose new derivatives of 1-Butyl-6-methyluracil with potentially enhanced biological efficacy or improved physicochemical characteristics.

The table below summarizes the potential applications of AI and ML in the context of 1-Butyl-6-methyluracil research.

| AI/ML Application | Description | Potential Impact on 1-Butyl-6-methyluracil Research |

| QSAR Modeling | Develops models to predict biological activity based on chemical structure. | Accelerate the discovery of new applications for 1-Butyl-6-methyluracil and its derivatives. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. | Guide the design of derivatives with improved drug-like properties. |

| De Novo Design | Generates novel molecular structures with desired properties. | Propose new and more potent analogs of 1-Butyl-6-methyluracil for specific biological targets. |

| Property Prediction | Predicts various physicochemical properties (e.g., solubility, melting point). | Aid in the optimization of synthetic and formulation processes. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The real-time analysis of chemical reactions, known as in-situ or process analytical technology (PAT), is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring product quality. While specific studies on the in-situ monitoring of 1-Butyl-6-methyluracil synthesis are limited, advanced spectroscopic techniques are widely applicable to the synthesis of related heterocyclic compounds.

Techniques for Real-Time Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a chemical reaction. This provides valuable kinetic and mechanistic information. For the synthesis of 1-Butyl-6-methyluracil, in-situ NMR could be used to track the consumption of 6-methyluracil and the formation of the N1 and N3 isomers in real-time.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is another powerful technique for monitoring chemical reactions by tracking changes in the vibrational modes of the molecules involved. It is particularly useful for identifying functional group transformations.

Raman Spectroscopy: In-situ Raman spectroscopy provides complementary information to FTIR and is well-suited for monitoring reactions in aqueous media and for analyzing solid-state transformations.

The application of these techniques would enable a more profound understanding of the N-alkylation reaction of 6-methyluracil, facilitating the optimization of reaction parameters to maximize the yield and selectivity for 1-Butyl-6-methyluracil.

Exploration of New Chemical Transformations and Applications

While the primary known application of 1-Butyl-6-methyluracil is in the realm of regenerative medicine, its chemical structure offers numerous possibilities for further transformations and the development of new applications.

Potential Chemical Transformations:

The 1-Butyl-6-methyluracil scaffold possesses several reactive sites that can be targeted for further chemical modification. The C5 position of the uracil ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups such as halogens, nitro groups, and acyl groups. The N3 position, if not deprotonated, can also be a site for further functionalization. These modifications could lead to the generation of a library of novel derivatives with diverse biological activities.

Emerging Applications:

Regenerative Medicine: A significant finding is the demonstrated in vitro proliferative activity of 1-Butyl-6-methyluracil on immortalized lung epithelial cells. jppres.com This suggests its potential as a therapeutic agent to accelerate lung regeneration. jppres.com The compound exhibited a high level of cell proliferation and was well-tolerated, making it a promising candidate for further in vivo studies. jppres.com

Antiviral and Anticancer Research: Uracil and its derivatives are well-known for their antiviral and anticancer properties. The structural modifications of 1-Butyl-6-methyluracil could lead to the discovery of new compounds with enhanced activity against various viruses and cancer cell lines.

Materials Science: The ability of uracil derivatives to form hydrogen-bonded networks makes them interesting building blocks for the development of supramolecular materials with tailored properties.

The table below outlines the key research findings and future directions for the application of 1-Butyl-6-methyluracil.

| Research Area | Key Findings | Future Directions |

| Regenerative Medicine | 1-Butyl-6-methyluracil stimulates the proliferation of lung epithelial cells in vitro. jppres.com | Conduct in vivo studies to evaluate its regenerative potential in animal models. |

| Medicinal Chemistry | The uracil scaffold is a common feature in antiviral and anticancer drugs. | Synthesize and screen a library of 1-Butyl-6-methyluracil derivatives for various biological activities. |

| Supramolecular Chemistry | Uracil derivatives can self-assemble through hydrogen bonding. | Explore the use of 1-Butyl-6-methyluracil in the design of novel supramolecular materials. |

| Chemical Biology | N-alkylated uracils can serve as probes to study biological processes. | Develop labeled derivatives of 1-Butyl-6-methyluracil to investigate its mechanism of action. |

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for synthesizing 1-butyl-6-methyluracil, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, halogenation of 6-methyluracil derivatives using PbO₂ in glacial acetic acid (Step d in Scheme 1, ) followed by alkylation with butyl halides under LiI catalysis (Step e, ). Optimization may require adjusting stoichiometry, temperature (e.g., reflux vs. room temperature), and catalysts (e.g., BSA for alkylation efficiency). Characterization via ¹H/¹³C NMR and LC-MS/MS is critical to confirm structural integrity .

Q. How should researchers characterize the purity and structural integrity of 1-butyl-6-methyluracil?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., butyl and methyl groups) and rule out regioisomers.

- LC-MS/MS : Verify molecular weight and detect impurities.

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches).

- Reproducible results require calibration against standards and triplicate measurements .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

- Detail all reagents (purity, suppliers), reaction conditions (time, temperature), and purification methods (e.g., column chromatography gradients).

- Include spectral data in supporting information, with raw files accessible upon request.

- For known intermediates, cite prior literature; for novel compounds, provide full characterization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the cytotoxicity and proliferative effects of 1-butyl-6-methyluracil in vitro?

- Methodological Answer :

- Cell Lines : Use immortalized lung epithelial cells (e.g., fetal calf lung LC line) for consistency with prior studies .

- Assays :

- MTD (Maximum Tolerated Dose) : Determine via dose-response curves (e.g., 0.24–10 mM range).

- IC₅₀ : Calculate using nonlinear regression of viability data (e.g., MTT assay).

- Proliferation Index : Measure via BrdU incorporation or flow cytometry.

- Statistical Validation : Use ANOVA with post-hoc tests (p<0.05 threshold) to compare results to 6-methyluracil controls .

Q. How can contradictions in biological activity data between studies be resolved?

- Methodological Answer :

- Meta-Analysis : Compare experimental variables (e.g., cell lines, assay protocols). For example, MTD discrepancies may arise from differences in serum concentration or exposure time.

- Confounding Factors : Control for batch-to-batch compound purity (e.g., HPLC >95%) and solvent effects (e.g., DMSO concentration ≤0.1%).

- Replication : Independently validate results in ≥2 labs using standardized protocols .

Q. What strategies are recommended for comparative studies of 1-butyl-6-methyluracil with other 6-substituted uracil derivatives?

- Methodological Answer :

- Structural Comparisons : Focus on substituent effects (e.g., butyl vs. cyclopropyl groups at position 6).

- Activity Metrics : Tabulate MTD, IC₅₀, and proliferation indices (see Table 1 ).

- Mechanistic Probes : Use molecular docking to predict interactions with nucleic acids or enzymes (e.g., thymidine phosphorylase) .

Table 1 : Comparative Biological Activity of Selected Uracil Derivatives

| Compound | MTD (mM) | IC₅₀ (mM) | Proliferation Index Increase |

|---|---|---|---|

| 6-Methyluracil | 0.24 | <10 | Baseline |

| 1-Butyl-6-methyluracil | 0.96 | >10 | 25% |

| 3-Methyl-6-cyclopropyluracil | 0.96 | >10 | 75% |

| Data sourced from in vitro studies on lung epithelial cells . |

Q. How should researchers transition from in vitro to in vivo studies for 1-butyl-6-methyluracil?

- Methodological Answer :

- Dosage Scaling : Convert in vitro IC₅₀ to mg/kg using allometric scaling (e.g., body surface area normalization).

- Animal Models : Select species with relevant metabolic pathways (e.g., rodents for liver metabolism studies).

- Endpoint Selection : Assess regenerative activity in lung injury models (e.g., bleomycin-induced fibrosis) .

Guidance for Data Interpretation and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.